4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine
Overview
Description
4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine: is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while pyrazole is a five-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives are known to have a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The synthesis of similar benzimidazole derivatives has been described , which could provide some insight into the potential pharmacokinetic properties of this compound
Result of Action
Benzimidazole derivatives are known to have a multitude of pharmacological activities . This suggests that the compound could have a variety of effects at the molecular and cellular level.
Action Environment
The synthesis of similar benzimidazole derivatives has been described under various conditions , suggesting that environmental factors could potentially influence the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyrazole Core: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of Benzimidazole and Pyrazole: The final step involves coupling the benzimidazole and pyrazole cores.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the nitro groups (if present) on the benzimidazole ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring can be replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of benzimidazole.
Reduction: Amino derivatives of benzimidazole.
Substitution: Various substituted derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: Derivatives of this compound have shown potential antimicrobial activity against various bacterial and fungal strains.
Medicine:
Anticancer Agents: The compound and its derivatives have been investigated for their anticancer properties, showing activity against certain cancer cell lines.
Industry:
Comparison with Similar Compounds
2-(1H-benzimidazol-2-yl)aniline: This compound shares the benzimidazole core but differs in the substituent on the nitrogen atom.
1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core but lacks the benzimidazole moiety.
Uniqueness:
Structural Uniqueness: The combination of benzimidazole and pyrazole rings in a single molecule provides unique structural features that can enhance its biological activity and specificity.
Biological Activity: The dual presence of benzimidazole and pyrazole rings can result in a broader spectrum of biological activities compared to compounds with only one of these rings.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-16-10(12)7(6-13-16)11-14-8-4-2-3-5-9(8)15-11/h2-6H,12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKZBKZOSOVCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC3=CC=CC=C3N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436321 | |
Record name | 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-09-3 | |
Record name | 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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